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molecular formula C15H14INO3 B1259606 Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Ethyl 1-cyclopropyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No. B1259606
M. Wt: 383.18 g/mol
InChI Key: MOUZFBNHIXWFRY-UHFFFAOYSA-N
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Patent
US06248739B1

Procedure details

To a flask containing diethyl 2-[(cyclopropyl-4-iodoanilino)methylene]malonate from Preparation No. 18 (0.22 g) is added polyphosphoric acid (1.4 g). The reaction mixture is capped and heated to 120° C. over 1 hour. After 2 hours at 120° C. the reaction is cooled to room temperature, treated with ice and partioned between dichloromethane and saturated aqueous bicarbonate. The basic aqueous layer is extracted with two additional portions of dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate and concentrated under reduced pressure to afford 0.19 g of the title compound as a tan solid.
Name
diethyl 2-[(cyclopropyl-4-iodoanilino)methylene]malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
18
Quantity
0.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]([CH:12]=[C:13]([C:19](OCC)=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:5]2[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=2)[CH2:3][CH2:2]1.C(=O)(O)[O-]>ClCCl>[CH:1]1([N:4]2[C:5]3[C:6](=[CH:7][C:8]([I:11])=[CH:9][CH:10]=3)[C:19](=[O:20])[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
diethyl 2-[(cyclopropyl-4-iodoanilino)methylene]malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N(C1=CC=C(C=C1)I)C=C(C(=O)OCC)C(=O)OCC
Step Two
Name
18
Quantity
0.22 g
Type
reactant
Smiles
Name
polyphosphoric acid
Quantity
1.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from Preparation No
CUSTOM
Type
CUSTOM
Details
The reaction mixture is capped
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at 120° C. the reaction is cooled to room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
treated with ice
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous layer is extracted with two additional portions of dichloromethane
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=CC=C12)I)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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